N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinopyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to targetBeta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a component implicated in the development of Alzheimer’s disease.
Mode of Action
Based on the information about similar compounds, it can be inferred that it may inhibit the activity of its target enzyme, thereby preventing the production of certain peptides or proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s challenging to outline its impact on bioavailability. Similar compounds have been found to have good oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-morpholinopyrimidine: Shares the morpholinopyrimidine core but lacks the methanesulfonamide group.
Methanesulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is unique due to its combination of the morpholinopyrimidine core and the methanesulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile chemical intermediate.
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-9-7-11(15-3-5-18-6-4-15)14-10(13-9)8-12-19(2,16)17/h7,12H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXZOATCJAUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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